Cas no 618-39-3 (Benzamidine)

Benzamidine is a small organic compound characterized by its amidine functional group attached to a benzene ring. It is widely utilized as a competitive inhibitor for serine proteases, particularly trypsin-like enzymes, due to its ability to mimic the substrate's arginine or lysine side chains. This property makes it valuable in biochemical research and pharmaceutical applications, including enzyme inhibition studies and drug development. Benzamidine hydrochloride, its common salt form, offers enhanced solubility in aqueous solutions, facilitating its use in buffer systems. The compound's specificity and stability under physiological conditions underscore its utility in proteomics and structural biology research.
Benzamidine structure
Benzamidine structure
商品名:Benzamidine
CAS番号:618-39-3
MF:C7H8N2
メガワット:120.1518
MDL:MFCD00042826
CID:510467
PubChem ID:57646968

Benzamidine 化学的及び物理的性質

名前と識別子

    • Benzimidamide
    • BENZAMIDINE
    • benzenecarboximidamide
    • Benzamidinium chloride
    • phenyl-amidine
    • Phenylamidine
    • Benzamidine (Protonated)
    • KUE3ZY3J1F
    • PXXJHWLDUBFPOL-UHFFFAOYSA-N
    • BDN
    • 1oss
    • 2ast
    • 1bra
    • Benzenecarboxamidine
    • 1v2m
    • 1v2j
    • 1h4w
    • 1ce5
    • 1c5o
    • 2j9n
    • 1f5k
    • 1c5p
    • 1v2v
    • 1v2s
    • 1v2l
    • 1c5z
    • 1v2u
    • Lopac0_000203
    • MLS001066369
    • GTPL7566
    • 1w80
    • 1j16
    • 1j15
    • 1j14
    • HMS3370L08
    • HMS2233B11
    • A
    • NCGC00015160-02
    • F1905-7123
    • NCGC00015160-05
    • NCGC00015160-07
    • ALBB-021313
    • BS-3750
    • NSC 243704
    • BEN
    • SCHEMBL9207
    • NCGC00015160-03
    • DB-031147
    • 125772-71-6
    • Q4890748
    • NS00000060
    • C01784
    • Benzenylamidine; NSC 243704; Phenylamidine;
    • NCGC00162090-01
    • SY096666
    • MFCD00042826
    • benzene, amidino-
    • UNII-KUE3ZY3J1F
    • 123920-06-9
    • DTXSID8045012
    • .beta.-allo-2-Octulopyranose, 2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)-
    • AB00691669-14
    • AE-641/30119009
    • 64F5C29D-34E7-4815-B5F3-CC94EA3D2CAD
    • 618-39-3
    • NCGC00015160-04
    • Lopac-B-6506
    • CS-0103011
    • Q-100255
    • SDCCGSBI-0050191.P002
    • CCRIS 2952
    • CHEMBL20936
    • BBL012141
    • STL163510
    • CHEBI:41033
    • NCGC00015160-01
    • EINECS 210-546-3
    • AKOS000201384
    • DTXCID6025012
    • CCG-204298
    • SMR000471900
    • BDBM50038002
    • AB01943
    • NSC243704
    • NSC-243704
    • Benzamidine
    • MDL: MFCD00042826
    • インチ: 1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
    • InChIKey: PXXJHWLDUBFPOL-UHFFFAOYSA-N
    • ほほえんだ: N([H])([H])/C(/C1C([H])=C([H])C([H])=C([H])C=1[H])=N\[H]

計算された属性

  • せいみつぶんしりょう: 120.06900
  • どういたいしつりょう: 120.068748
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 49.9
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.09
  • ゆうかいてん: 65-70 ºC
  • ふってん: 208.5 °C at 760 mmHg
  • フラッシュポイント: 79.9 °C
  • PSA: 49.87000
  • LogP: 1.77070

Benzamidine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: S26
  • 福カードFコード:9-23
  • 危険物標識: Xn
  • リスク用語:R22; R36
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

Benzamidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD115412-250mg
Benzimidamide
618-39-3 95%
250mg
¥248.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD115412-10g
Benzimidamide
618-39-3 95%
10g
¥3586.0 2024-04-18
abcr
AB286368-250 mg
Benzamidine, 95%; .
618-39-3 95%
250 mg
€207.80 2023-07-20
TRC
B130203-500mg
Benzamidine
618-39-3
500mg
$ 159.00 2023-04-19
TRC
B130203-100mg
Benzamidine
618-39-3
100mg
$ 52.00 2023-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD115412-5g
Benzimidamide
618-39-3 95%
5g
¥2988.0 2024-04-18
eNovation Chemicals LLC
D504600-10g
BenziMidaMide
618-39-3 97%
10g
$896 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
12072-50G
Benzamidine
618-39-3
50g
¥9491.4 2023-12-10
SHENG KE LU SI SHENG WU JI SHU
sc-233933-10 g
Benzamidine,
618-39-3 ≥95%(titration)
10g
¥2,068.00 2023-07-11
eNovation Chemicals LLC
Y1045728-5g
Benzimidamide
618-39-3 95%
5g
$245 2024-06-07

Benzamidine 関連文献

Benzamidineに関する追加情報

Professional Introduction to Benzamidine (CAS No. 618-39-3)

Benzamidine, with the chemical formula C7H7N3O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its CAS number, CAS No. 618-39-3, uniquely identifies it in scientific literature and databases. This compound has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly as a protease inhibitor and a tool compound in biochemical research.

The molecular structure of Benzamidine features an amide group attached to a benzene ring, which is further substituted with an amino group. This structural configuration imparts unique chemical properties that make it highly effective in inhibiting certain enzymes, particularly those belonging to the serine protease family. The mechanism of action involves the formation of a covalent bond between the benzamidine moiety and the active site of the enzyme, thereby preventing its catalytic activity.

In recent years, Benzamidine has been extensively studied for its potential in treating various diseases, especially those involving excessive proteolytic activity. One of the most notable applications is in the management of thrombosis, where it acts as an anticoagulant by inhibiting thrombin and factor Xa. However, its clinical use has been limited due to significant side effects such as bleeding complications and drug interactions.

Recent advancements in medicinal chemistry have led to the development of more selective protease inhibitors that are less prone to off-target effects. For instance, derivatives of Benzamidine have been synthesized to enhance specificity while maintaining efficacy. These modifications have opened new avenues for therapeutic applications, particularly in oncology where proteases play a crucial role in tumor progression and metastasis.

The biochemical research community has also leveraged Benzamidine as a key tool compound for studying enzyme function and structure. Its ability to inhibit serine proteases has made it invaluable in elucidating the mechanisms of various biological processes. Additionally, it has been used in high-throughput screening assays to identify new drug candidates targeting these enzymes.

The synthesis of Benzamidine (CAS No. 618-39-3) typically involves condensation reactions between benzoyl chloride and guanidine hydrochloride in an organic solvent medium. The process requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for research and industrial applications.

In conclusion, Benzamidine is a multifaceted compound with significant implications in pharmaceuticals and biochemical research. Its role as a protease inhibitor has been instrumental in understanding various pathological processes and developing novel therapeutic strategies. As research continues to uncover new applications and improve synthetic techniques, the importance of this compound is likely to grow further.

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